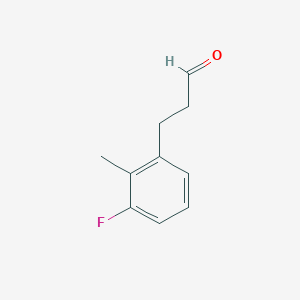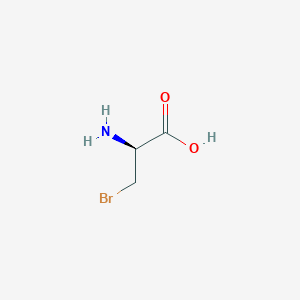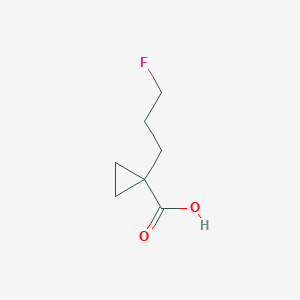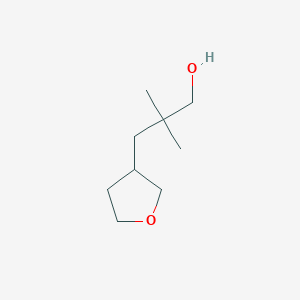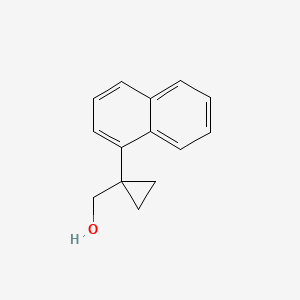
(1-(Naphthalen-1-YL)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Naphthalen-1-yl)cyclopropyl]methanol: is an organic compound characterized by a cyclopropyl group attached to a naphthalene ring through a methanol linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of naphthalene with diazomethane to form a cyclopropyl derivative, which is then subjected to reduction and subsequent hydroxylation to yield the final product .
Industrial Production Methods: Industrial production methods for [1-(naphthalen-1-yl)cyclopropyl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Naphthalen-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various cyclopropyl derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products: The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(naphthalen-1-yl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and resins, due to its structural rigidity and stability.
Mecanismo De Acción
The mechanism by which [1-(naphthalen-1-yl)cyclopropyl]methanol exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyclopropyl and naphthalene moieties, potentially affecting various biochemical pathways .
Comparación Con Compuestos Similares
Naphthalene derivatives: Compounds like 1-naphthylmethanol and 2-naphthylmethanol share structural similarities but differ in their chemical reactivity and applications.
Cyclopropyl derivatives: Compounds such as cyclopropylmethanol and cyclopropylamine exhibit similar reactivity patterns but lack the aromatic naphthalene ring.
Propiedades
Fórmula molecular |
C14H14O |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(1-naphthalen-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C14H14O/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,15H,8-10H2 |
Clave InChI |
GIZUKIRYKAFTGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






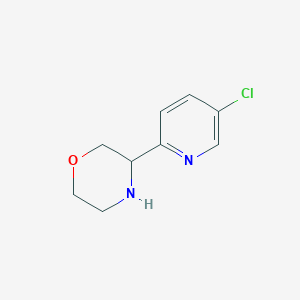
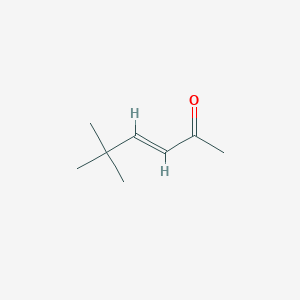

![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


